molecular formula C23H23N11O3 B12426766 mTOR/HDAC-IN-1

mTOR/HDAC-IN-1

Cat. No.: B12426766
M. Wt: 501.5 g/mol
InChI Key: VPTVCYOEECUFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mTOR/HDAC-IN-1 is a compound that acts as a dual inhibitor of the mechanistic target of rapamycin (mTOR) and histone deacetylase (HDAC). It has shown potential in cancer research due to its ability to inhibit both mTOR and HDAC pathways, which are crucial in cell growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mTOR/HDAC-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are often proprietary and detailed in scientific literature .

Industrial Production Methods

Industrial production methods for this compound are not widely published. it typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

mTOR/HDAC-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .

Mechanism of Action

mTOR/HDAC-IN-1 exerts its effects by inhibiting both mTOR and HDAC pathways. The mTOR pathway is involved in cell growth, proliferation, and survival, while the HDAC pathway regulates gene expression through histone modification. By inhibiting these pathways, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells .

Properties

Molecular Formula

C23H23N11O3

Molecular Weight

501.5 g/mol

IUPAC Name

2-[4-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]piperidin-1-yl]-N-hydroxypyrimidine-5-carboxamide

InChI

InChI=1S/C23H23N11O3/c24-19-17-18(13-1-2-16-15(7-13)30-22(25)37-16)31-34(20(17)29-11-28-19)10-12-3-5-33(6-4-12)23-26-8-14(9-27-23)21(35)32-36/h1-2,7-9,11-12,36H,3-6,10H2,(H2,25,30)(H,32,35)(H2,24,28,29)

InChI Key

VPTVCYOEECUFBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2C3=NC=NC(=C3C(=N2)C4=CC5=C(C=C4)OC(=N5)N)N)C6=NC=C(C=N6)C(=O)NO

Origin of Product

United States

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